![molecular formula C18H22N2O2 B15212896 (2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a biphenyl group and a diol moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a nucleophilic substitution reaction using a biphenyl halide and an amine precursor.
Diol Formation: The diol moiety can be introduced through a hydroxylation reaction, often using osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
科学的研究の応用
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
(2S,3R)-2-(2-Phenylethyl)pyrrolidine-3,4-diol: Similar structure but lacks the biphenyl group.
(2S,3R)-2-(2-(Naphthylamino)ethyl)pyrrolidine-3,4-diol: Contains a naphthyl group instead of a biphenyl group.
Uniqueness
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
(2S,3R)-2-[2-(4-phenylanilino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C18H22N2O2/c21-17-12-20-16(18(17)22)10-11-19-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-22H,10-12H2/t16-,17?,18+/m0/s1 |
InChIキー |
UNEWSWRYIFHGNP-PXKIYYGHSA-N |
異性体SMILES |
C1C([C@@H]([C@@H](N1)CCNC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
正規SMILES |
C1C(C(C(N1)CCNC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


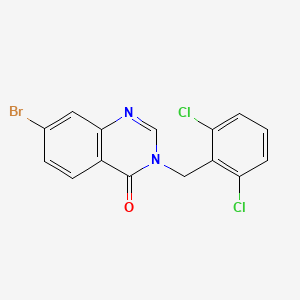
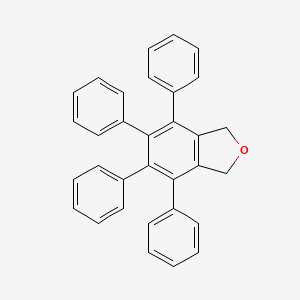
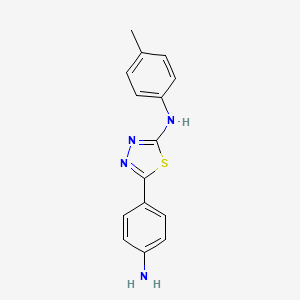
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
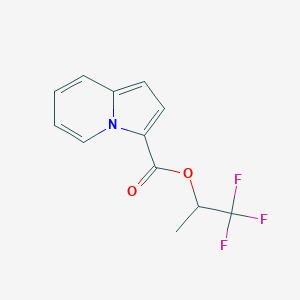
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)

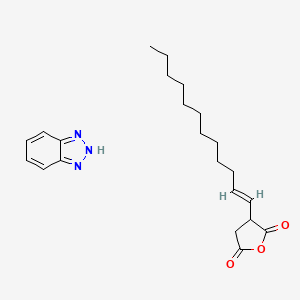
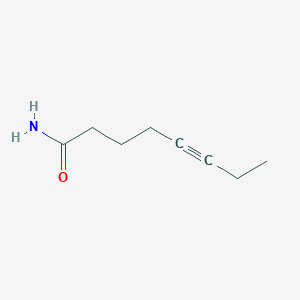
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
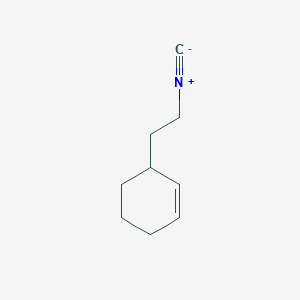

![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
